![molecular formula C28H29N3O3S B2915375 8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898419-82-4](/img/structure/B2915375.png)

8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

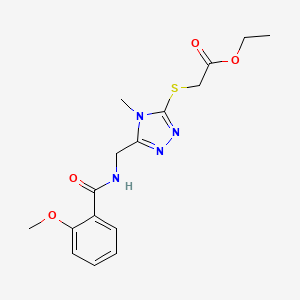

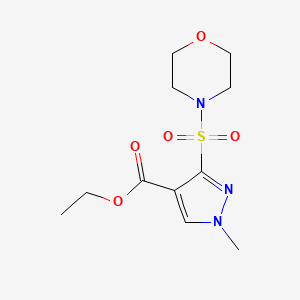

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The molecule also contains a sulfonyl group and a pyrroloquinoline moiety, which are often seen in various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring can adopt a chair conformation, and the orientation of the other groups can significantly affect the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could improve water solubility, while the aromatic rings might increase lipophilicity .科学的研究の応用

Synthesis and Biological Activity

The compound is part of a broader class of sulfonamide derivatives, which have been synthesized and evaluated for their biological activities across various studies. For instance, Cumaoğlu et al. (2015) synthesized sulfonamide derivatives and evaluated their pro-apoptotic effects on cancer cells by activating p38/ERK phosphorylation, highlighting their potential in cancer therapy (Cumaoğlu et al., 2015). Similarly, Ghomashi et al. (2022) reviewed the scientific reports on the synthesis and biological activity of sulfonamide hybrids, demonstrating their significant pharmacological potential (Ghomashi et al., 2022).

Antimicrobial and Antitumor Applications

A novel series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed based on molecular hybridization, showed promising in vitro antibacterial activity against various bacterial strains, indicating potential applications in combating bacterial infections (Largani et al., 2017). Additionally, Korcz et al. (2018) synthesized quinoline-3-carbaldehyde hydrazones with significant in vitro cytotoxic properties against tumor cell lines, suggesting their potential use in cancer therapy (Korcz et al., 2018).

Chemical Stability and Synthesis Methods

Research by Xia et al. (2016) developed an efficient method for the remote sulfonylation of aminoquinolines, resulting in derivatives with potential for further pharmacological application due to their moderate to high yields and environmental friendliness (Xia et al., 2016). This showcases the compound's relevance in the development of environmentally benign synthesis methods for pharmacologically active derivatives.

Molecular Docking Studies

Desai et al. (2019) conducted molecular docking studies on novel 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde, revealing insights into the binding modes with target proteins for antibacterial, anthelmintic, and anti-inflammatory studies, emphasizing the compound's versatility in drug discovery (Desai et al., 2019).

作用機序

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been known to exhibit a wide range of biological activities such as antiviral, antipsychotic, and antimicrobial effects .

Mode of Action

It’s worth noting that piperazine derivatives, which are structurally similar, have been known to act as dopamine and serotonin antagonists .

Biochemical Pathways

Based on the known activities of similar compounds, it can be inferred that this compound may interact with the dopaminergic and serotonergic pathways .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have potential antiviral, antipsychotic, and antimicrobial effects .

特性

IUPAC Name |

6-(4-benzhydrylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3S/c32-26-12-11-23-19-25(20-24-13-14-31(26)28(23)24)35(33,34)30-17-15-29(16-18-30)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,19-20,27H,11-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIQYSBDQNXDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)

![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2915303.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)

![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)